molecular formula C8H12IN3O4S B2691192 3-Iodobenzylguanidinium-sulfate CAS No. 103346-16-3; 87862-25-7

3-Iodobenzylguanidinium-sulfate

Cat. No.: B2691192
CAS No.: 103346-16-3; 87862-25-7
M. Wt: 373.17
InChI Key: NMHJRGCKGFRFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodobenzylguanidinium-sulfate is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a guanidinium moiety, and it is paired with a sulfate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzylguanidinium-sulfate typically involves the reaction of 3-iodobenzylamine with guanidine in the presence of sulfuric acid. One common method includes heating 3-iodobenzylamine with guanidine and sulfuric acid under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from water-ethanol mixtures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps including crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzylguanidinium-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzylguanidinium compounds can be formed.

    Oxidation Products: Oxidized derivatives of the benzyl group.

    Reduction Products: Reduced forms of the guanidinium moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodobenzylguanidinium-sulfate involves its uptake by adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is stored in presynaptic storage vesicles, similar to noradrenaline. This allows it to be used in diagnostic imaging and therapeutic applications, particularly in targeting adrenergic tissues .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a benzyl group with an iodine atom and a guanidinium moiety, which imparts distinct chemical and biological properties. Its ability to be radiolabeled and selectively taken up by adrenergic tissues makes it particularly valuable in medical diagnostics and treatment .

Properties

IUPAC Name

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJRGCKGFRFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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